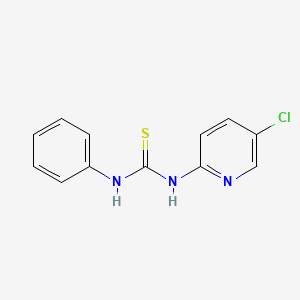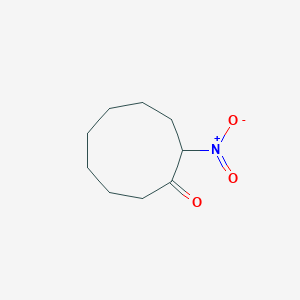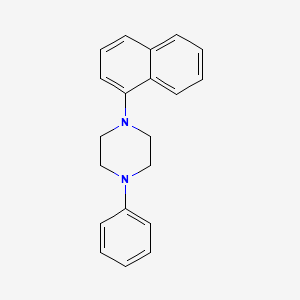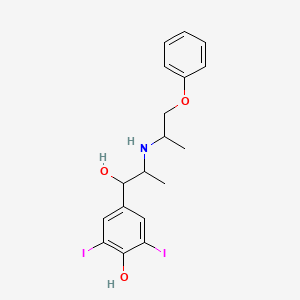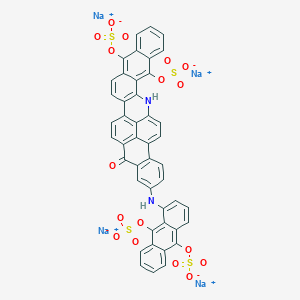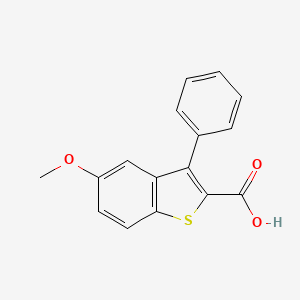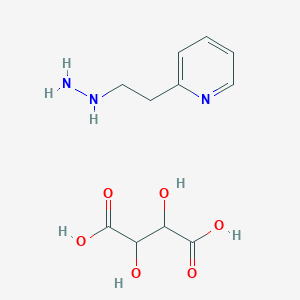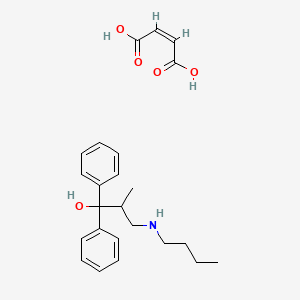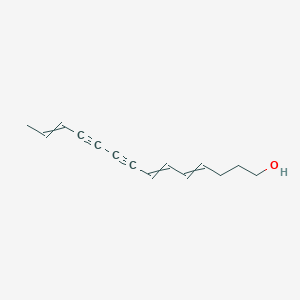
Tetradeca-4,6,12-triene-8,10-diyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-4,6,12-triene-8,10-diyn-1-ol is a chemical compound with the molecular formula C14H14O2 It is characterized by the presence of multiple conjugated double and triple bonds, making it a polyunsaturated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradeca-4,6,12-triene-8,10-diyn-1-ol typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under specific reaction conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tetradeca-4,6,12-triene-8,10-diyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Tetradeca-4,6,12-triene-8,10-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tetradeca-4,6,12-triene-8,10-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in various biochemical pathways, potentially affecting cellular processes. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and receptor binding is of particular interest.
Comparación Con Compuestos Similares
Similar Compounds
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: Another polyunsaturated compound with a similar structure but different bonding patterns.
Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol: A compound with additional hydroxyl groups, leading to different chemical properties.
Uniqueness
Tetradeca-4,6,12-triene-8,10-diyn-1-ol is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a compound of significant interest.
Propiedades
Número CAS |
13081-23-7 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
tetradeca-4,6,12-trien-8,10-diyn-1-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,8-11,15H,12-14H2,1H3 |
Clave InChI |
GSSKPCSIHXCRCA-UHFFFAOYSA-N |
SMILES canónico |
CC=CC#CC#CC=CC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


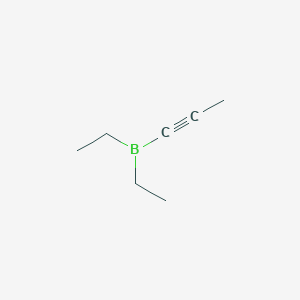
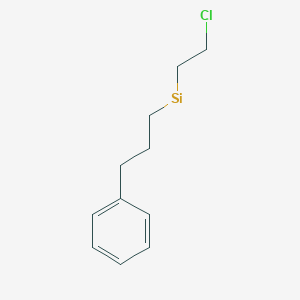



![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
